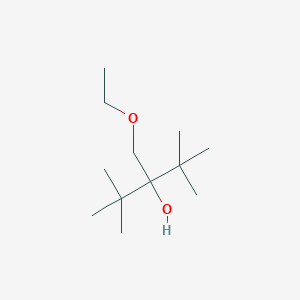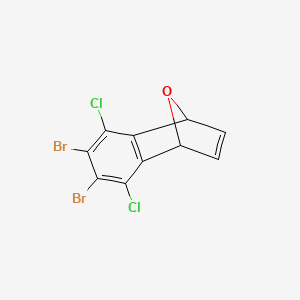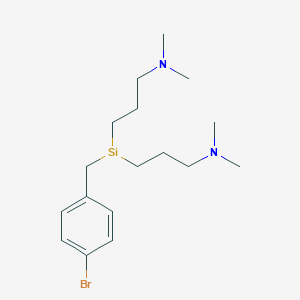![molecular formula C14H14N2O6Sn B12542367 [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) CAS No. 144011-53-0](/img/structure/B12542367.png)
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound features a stannane (tin) core with benzyl and oxo-lambda~5~-azane ligands, making it a unique and potentially valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) typically involves the reaction of dibenzylstannane with appropriate oxo-lambda~5~-azane precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin species.
Substitution: Compounds with substituted benzyl groups.
科学的研究の応用
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
Dibenzylstannane: A simpler organotin compound with similar benzyl groups but lacking the oxo-lambda~5~-azane ligands.
Tributyltin oxide: Another organotin compound with different ligands and applications.
Tetraphenyltin: A related compound with phenyl groups instead of benzyl groups.
Uniqueness
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is unique due to its specific combination of benzyl and oxo-lambda~5~-azane ligands, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
144011-53-0 |
|---|---|
分子式 |
C14H14N2O6Sn |
分子量 |
424.98 g/mol |
IUPAC名 |
[dibenzyl(nitrooxy)stannyl] nitrate |
InChI |
InChI=1S/2C7H7.2NO3.Sn/c2*1-7-5-3-2-4-6-7;2*2-1(3)4;/h2*2-6H,1H2;;;/q;;2*-1;+2 |
InChIキー |
GNBVFJIDCDXHAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(O[N+](=O)[O-])O[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)




![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)


